molecular formula C22H20N2OS2 B11993572 (5E)-3-benzyl-2-thioxo-5-[(2E,4E)-5-(4-toluidino)-2,4-pentadienylidene]-1,3-thiazolidin-4-one

(5E)-3-benzyl-2-thioxo-5-[(2E,4E)-5-(4-toluidino)-2,4-pentadienylidene]-1,3-thiazolidin-4-one

Cat. No.: B11993572
M. Wt: 392.5 g/mol
InChI Key: HTPVSIHGEXUVLZ-LNDAJSFISA-N
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Description

(5E)-3-benzyl-2-thioxo-5-[(2E,4E)-5-(4-toluidino)-2,4-pentadienylidene]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzyl group, and a pentadienylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-benzyl-2-thioxo-5-[(2E,4E)-5-(4-toluidino)-2,4-pentadienylidene]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a thioamide, followed by cyclization with a suitable aldehyde or ketone under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-benzyl-2-thioxo-5-[(2E,4E)-5-(4-toluidino)-2,4-pentadienylidene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the thiazolidinone ring to a thiazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

(5E)-3-benzyl-2-thioxo-5-[(2E,4E)-5-(4-toluidino)-2,4-pentadienylidene]-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.

    Medicine: Research has indicated its potential use in cancer therapy due to its ability to inhibit certain enzymes and pathways involved in tumor growth.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5E)-3-benzyl-2-thioxo-5-[(2E,4E)-5-(4-toluidino)-2,4-pentadienylidene]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to cell death. The specific pathways and targets depend on the biological context and the concentration of the compound.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a similar keto-enol tautomerism.

    Benzimidazole derivatives: Known for their anticancer properties and similar mechanisms of action.

    Ginsenoside Compound K: A natural product with potential therapeutic applications.

Uniqueness

(5E)-3-benzyl-2-thioxo-5-[(2E,4E)-5-(4-toluidino)-2,4-pentadienylidene]-1,3-thiazolidin-4-one is unique due to its specific structure, which allows for diverse chemical reactivity and biological activity. Its combination of a thiazolidinone ring with a pentadienylidene moiety provides distinct properties that are not commonly found in other compounds.

Properties

Molecular Formula

C22H20N2OS2

Molecular Weight

392.5 g/mol

IUPAC Name

3-benzyl-4-hydroxy-5-[(1E,3E)-5-(4-methylphenyl)iminopenta-1,3-dienyl]-1,3-thiazole-2-thione

InChI

InChI=1S/C22H20N2OS2/c1-17-11-13-19(14-12-17)23-15-7-3-6-10-20-21(25)24(22(26)27-20)16-18-8-4-2-5-9-18/h2-15,25H,16H2,1H3/b7-3+,10-6+,23-15?

InChI Key

HTPVSIHGEXUVLZ-LNDAJSFISA-N

Isomeric SMILES

CC1=CC=C(C=C1)N=C/C=C/C=C/C2=C(N(C(=S)S2)CC3=CC=CC=C3)O

Canonical SMILES

CC1=CC=C(C=C1)N=CC=CC=CC2=C(N(C(=S)S2)CC3=CC=CC=C3)O

Origin of Product

United States

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